molecular formula C18H16N2O4 B4958282 2-(4-hydroxyphenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one

2-(4-hydroxyphenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one

Cat. No. B4958282
M. Wt: 324.3 g/mol
InChI Key: XFTVUURSJLMHDQ-UHFFFAOYSA-N
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Description

2-(4-hydroxyphenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one, also known as HPI-4, is a chemical compound that has gained significant attention in scientific research. HPI-4 is a pyrazoloisoindolinone derivative that has shown potential in various biological applications.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of COX-2 and other enzymes involved in inflammation and cancer growth. Physiologically, this compound has been shown to reduce inflammation and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-hydroxyphenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one is its potential in various scientific research applications. Additionally, this compound has shown low toxicity and has been well-tolerated in animal studies. However, one limitation of this compound is its low solubility, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-(4-hydroxyphenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one. One direction is to investigate its potential in treating other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential in inhibiting the growth of cancer cells. Finally, research is needed to develop more efficient and effective methods for administering this compound in experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential in treating other diseases.

Synthesis Methods

The synthesis of 2-(4-hydroxyphenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one involves the reaction of 4-hydroxyphenyl hydrazine with 3,4-dimethoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, followed by the addition of sodium hydroxide to the mixture. The resulting product is then purified using column chromatography.

Scientific Research Applications

2-(4-hydroxyphenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one has shown potential in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that this compound has anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, this compound has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(4-hydroxyphenyl)-6,7-dimethoxy-1,9b-dihydropyrazolo[1,5-b]isoindol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-15-8-7-12-14-9-13(10-3-5-11(21)6-4-10)19-20(14)18(22)16(12)17(15)24-2/h3-8,14,21H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTVUURSJLMHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3CC(=NN3C2=O)C4=CC=C(C=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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